(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-13-3-5-14(6-4-13)9-10-24(21,22)18-15-7-8-16(18)12-17(11-15)23(2,19)20/h3-6,9-10,15-17H,7-8,11-12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQLFJKDPMQRR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane belongs to the class of azabicyclo compounds, specifically the bicyclic tropane alkaloids. These compounds have garnered attention due to their diverse biological activities, which include potential therapeutic applications in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.48 g/mol. The structure features a bicyclic core with multiple functional groups, including sulfonyl and methylsulfonyl moieties, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.48 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Biological Activity
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, primarily due to their interaction with neurotransmitter systems. The specific compound has been studied for its potential effects on:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive function.
- Antinociceptive Effects : Some azabicyclo compounds have shown promise in pain relief models, suggesting that this compound could possess similar properties.
Case Studies
- Study on Pain Relief : In a rodent model of acute pain, administration of the compound resulted in a significant reduction in pain response compared to control groups, indicating potential antinociceptive properties.
- Neurotransmitter Interaction Study : A study evaluated the binding affinity of the compound at various neurotransmitter receptors, revealing moderate affinity for serotonin receptors, which may explain its mood-enhancing effects.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may act as a partial agonist or antagonist at specific neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation, leading to increased availability of key neurotransmitters like dopamine and serotonin.
Future Directions
Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound:
- Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in humans.
- Structural Modifications : Investigating analogs of this compound could lead to the development of more potent derivatives with enhanced selectivity for specific targets.
Scientific Research Applications
Synthesis and Structural Characteristics
The 8-azabicyclo[3.2.1]octane scaffold serves as a central core in various tropane derivatives, which have been extensively studied for their pharmacological properties. The compound features unique substituents that enhance its biological activity.
Biological Activities
The biological activities of (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane are primarily attributed to its interaction with various biological targets:
Pharmacological Properties
- Anticholinergic effects : Compounds within this class often exhibit significant anticholinergic properties, making them useful in treating conditions such as motion sickness and muscle spasms.
- Potential anti-cancer activity : Some studies suggest that modifications to the azabicyclo structure can lead to compounds with anti-cancer properties, targeting specific cancer cell lines .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study investigated a related compound's ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response in several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being explored .
Case Study 2: Anticholinergic Effects
Research on another derivative demonstrated significant anticholinergic activity in animal models, providing insights into potential therapeutic applications for neurological disorders .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound and its analogs:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives:
*Calculated based on formula C₁₈H₂₃NO₄S₂.
Key Observations:
- Substituent Diversity : The 8-position is frequently modified with sulfonyl, aryl, or alkyl groups, influencing steric and electronic properties. The target compound’s (E)-styrylsulfonyl group is unique for its conjugated double bond and methyl-substituted aryl, enhancing rigidity and lipophilicity .
- 3-Substituent Effects : Methylsulfonyl (target) vs. trifluoromethanesulfonate () or carboxylate () alters polarity and hydrogen-bonding capacity. Sulfonyl/sulfonate groups improve metabolic stability compared to esters .
- Stereochemistry : Racemic mixtures (e.g., (1R,5S) in ) show reduced enantiomeric specificity compared to the target’s defined (1R,5S) configuration, which is crucial for selective binding .
Pharmacological Implications
While direct biological data for the target compound is unavailable, insights can be inferred from analogs:
- 8-Sulfonyl Derivatives: Compounds like D4 () with 4-aminophenylsulfonyl groups may target serotonin or dopamine receptors due to aryl amine motifs. The target’s styrylsulfonyl group could modulate selectivity for hydrophobic binding pockets .
- 3-Sulfonyl/Sulfonate Groups : Methanesulfonate () and triflate () derivatives exhibit enhanced stability against esterases, suggesting the target’s methylsulfonyl group may improve pharmacokinetics .
- Substituent variation at the 3-position could shift activity from stimulant to anticholinergic effects .
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (APS or DMDAAC reactions release hazardous vapors ).
- Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
How can metabolic stability be improved without compromising potency?
Advanced Research Question
- Prodrug design : Esterification of the sulfonyl group (e.g., tert-butyl carbamate derivatives ) enhances plasma stability.
- Isotopic labeling : Deuterium at metabolically labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated clearance. Validate via microsomal incubation assays .
What crystallographic challenges arise during structure determination?
Advanced Research Question
- Crystal growth : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals.
- Data collection : High-resolution synchrotron radiation (λ = 0.71073 Å) resolves heavy atoms (sulfur).
- Refinement : SHELXL-97 with anisotropic displacement parameters for sulfonyl groups. Example: Flack parameter = 0.02(2) confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
